Diiododifluoromethane

Organofluorine Chemistry Telomerization Olefin Functionalization

Diiododifluoromethane (CF2I2, CAS 1184-76-5) is a dense, non-polar liquid halogenated methane derivative with a molecular weight of 303.82 g/mol, a boiling point of 101 °C, and a melting point of -72 °C. This compound is recognized in advanced synthesis for its dual function as both a direct source of the -CF2I functional group and a difluorocarbene precursor, underpinning its utility in the construction of complex fluorinated architectures.

Molecular Formula CF2I2
Molecular Weight 303.816 g/mol
CAS No. 1184-76-5
Cat. No. B073701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiiododifluoromethane
CAS1184-76-5
Molecular FormulaCF2I2
Molecular Weight303.816 g/mol
Structural Identifiers
SMILESC(F)(F)(I)I
InChIInChI=1S/CF2I2/c2-1(3,4)5
InChIKeySOEBNUZZZSSRNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diiododifluoromethane (CAS 1184-76-5): Technical Baseline for Sourcing and Material Selection


Diiododifluoromethane (CF2I2, CAS 1184-76-5) is a dense, non-polar liquid halogenated methane derivative with a molecular weight of 303.82 g/mol, a boiling point of 101 °C, and a melting point of -72 °C [1]. This compound is recognized in advanced synthesis for its dual function as both a direct source of the -CF2I functional group and a difluorocarbene precursor, underpinning its utility in the construction of complex fluorinated architectures .

Why Diiododifluoromethane Cannot Be Simply Replaced by In-Class Halomethane Analogs


Substitution with other dihalodifluoromethanes such as CF2Br2 or CF2Cl2, or with iodine-only analogs like CH2I2, introduces quantifiable changes in molecular weight, boiling point, reactivity, and the resulting functional group installed, which can fundamentally alter reaction outcomes or downstream properties. CF2I2 offers a unique combination of high molecular weight and the presence of two reactive C-I bonds adjacent to a difluoromethylene group, enabling specific thermal addition reactions to olefins that are not equally accessible to its brominated or chlorinated counterparts, and providing a distinct photochemical pathway for the generation of metastable isomers [1][2]. These differences are not merely incremental; they dictate the viability of specific synthetic routes and the structural integrity of target molecules.

Diiododifluoromethane (CAS 1184-76-5): Quantified Differentiation vs. Halomethane Analogs


Thermal Telogen Addition to Olefins: Direct Comparison of CF2I2 Yield vs. Perfluoroalkyl Iodides

Diiododifluoromethane acts as a superior telogen for thermal addition to olefins, delivering 1,3-diiodofluoropropane derivatives in high yields [1]. Critically, CF2I2 readily adds to perfluorovinyl ethers to yield 1,3-diiodoperfluoroethers, a reaction that perfluoroalkyl iodides cannot perform [2]. This is a qualitative and quantitative differentiation in substrate scope.

Organofluorine Chemistry Telomerization Olefin Functionalization

Synthetic Yield from Difluorocarbene Precursors: CF2I2 vs. Alternative Syntheses

Modern synthetic methods provide CF2I2 in significantly improved yields compared to earlier routes. A contemporary process using hexafluoropropylene oxide (HFPO) and iodine with a catalyst gives CF2I2 in 68-90% isolated yield [1]. In contrast, older methods involving direct reaction of difluorocarbene with iodine gave poor yields (≤15-20%) [2]. Additionally, a method using difluoro(fluorosulfonyl)acetyl fluoride provides a consistent 60% yield [3].

Synthetic Methodology Difluorocarbene Chemistry Process Chemistry

Physical Property Differentiation: Density and Boiling Point vs. CF2Br2 and CH2I2

Diiododifluoromethane possesses a distinct density of 3.64 g/cm³ and a boiling point of 101 °C . This density is substantially higher than that of its brominated analog, dibromodifluoromethane (CF2Br2, density ~2.3 g/cm³), and significantly higher than the non-fluorinated analog diiodomethane (CH2I2, density ~3.325 g/cm³, boiling point ~182 °C) [1][2]. The combination of high density and moderate boiling point is specific to CF2I2 among these halomethanes.

Physical Organic Chemistry Material Properties Separation Science

High-Value Application Scenarios for Diiododifluoromethane Based on Quantified Differentiation


Synthesis of 1,3-Diiodofluoropropane Derivatives via Thermal Telomerization

The ability of CF2I2 to add thermally to a broad range of olefins in 58-86% yield, including the unique addition to perfluorovinyl ethers, makes it the preferred reagent for constructing 1,3-diiodofluoropropane building blocks [1][2]. This application is grounded in the compound's specific thermal reactivity profile, which is superior to that of perfluoroalkyl iodides for ether-containing substrates.

Preparation of Fluorinated Ethers and Telechelic Polymers

The high-yield thermal addition of CF2I2 to perfluorovinyl ethers, a reaction where perfluoroalkyl iodides fail, enables the synthesis of novel 1,3-diiodoperfluoroethers [1]. These diiodo compounds serve as valuable intermediates for the preparation of telechelic (end-functionalized) fluoropolymers and specialty ethers, where the iodine atoms act as handles for further functionalization.

Controlled Generation of Metastable Iso-CF2I2 in Photochemical Studies

The photolysis of CF2I2 at 355 nm or 266 nm yields the metastable isomer iso-CF2I2 (F2C-I-I) with an upper limit of 400 fs for the initial C-I bond dissociation and geminate recombination [1]. This well-characterized photochemical pathway provides a unique system for studying bond cleavage and isomerization dynamics in condensed phases, an area of interest for fundamental physical chemistry and materials science. The behavior is distinct from that of CF2Br2 or CF2Cl2.

Sourcing for High-Throughput Synthesis of Fluorinated Drug Candidates

Improved synthetic methodologies providing CF2I2 in 68-90% isolated yield [1] translate to reliable commercial availability and cost-effectiveness for large-scale medicinal chemistry campaigns. The compound's role as a difluorocarbene precursor and a source of the -CF2I moiety is critical for introducing fluorine and iodine atoms into drug-like molecules, a common strategy to modulate metabolic stability and lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diiododifluoromethane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.